6-(2-(Trifluoromethoxy)phenyl)picolinic acid
Overview
Description
6-(2-(Trifluoromethoxy)phenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO3 . It is an endogenous metabolite of L-tryptophan (TRP) and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
Synthesis Analysis
The synthesis of this compound involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines to afford a range of mono- and bis-amides in good to moderate yields .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.2 g/mol. The compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Scientific Research Applications
Organic Electronics and OLED Applications
Highly Efficient Phosphorescent Iridium(III) Complexes : This study discusses the design and synthesis of highly efficient 2-(thiophen-2-yl)quinoline-based phosphorescent iridium(III) complexes, incorporating picolinic acid as ancillary ligands. These complexes are notable for their application in red and white organic light-emitting diodes (OLEDs), demonstrating high performance and excellent color stability. The picolinic acid-based complex, in particular, shows bright emission and high phosphorescent quantum yields, contributing significantly to the development of efficient OLED devices (Tao et al., 2017).
Acid-Induced Degradation and Synthesis of Iridium(III) Complexes : Research on blue phosphorescent OLEDs based on iridium(III) complexes reveals that the cleavage of picolinate ligands, such as those derived from picolinic acid, could contribute to device instability. This study explores the degradation of phosphorescent dopants and utilizes the findings to efficiently synthesize tris-heteroleptic cyclometalated iridium(III) complexes. These findings underscore the importance of understanding ligand stability for the development of durable and efficient OLED materials (Baranoff et al., 2012).
Coordination Chemistry and Material Synthesis
Synthesis of Bicyclometalated Iridium Complex : A picolinic acid derivative incorporating a 1,3,4-oxadiazole unit and its iridium complex were synthesized and characterized, highlighting the potential of picolinic acid derivatives in modifying optoelectronic properties of iridium complexes. This research opens avenues for enhancing the performance of polymer light-emitting devices through strategic ligand modification (Xiao et al., 2009).
Deep-Blue Phosphorescent Iridium Complexes : The study presents the synthesis of deep-blue phosphorescent Ir(III) complexes using picolinic acid N-oxide as the ancillary ligand, aimed for application in phosphorescent OLEDs. These complexes exhibit high thermal stability and remarkable phosphorescent quantum yields, contributing to the development of high-performance deep-blue emitting OLEDs (Seo et al., 2010).
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . Therefore, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that 6-(2-(Trifluoromethoxy)phenyl)picolinic acid and related compounds could have potential applications in various fields in the future.
Mechanism of Action
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding .
Mode of Action
If it behaves similarly to picolinic acid, it may interact with its targets by binding to ZFPs, changing their structures, and inhibiting their function .
Result of Action
If it behaves similarly to picolinic acid, it may disrupt the function of ZFPs, potentially affecting a wide range of cellular processes .
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-7-2-1-4-8(11)9-5-3-6-10(17-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRNYCILGQIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647075 | |
Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-48-4 | |
Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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